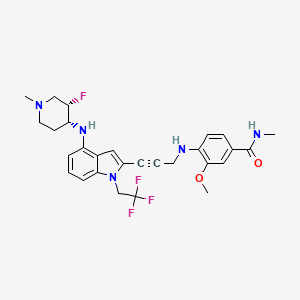Rezatapopt
CAS No.: 2636846-41-6
Cat. No.: VC16611917
Molecular Formula: C28H31F4N5O2
Molecular Weight: 545.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2636846-41-6 |
|---|---|
| Molecular Formula | C28H31F4N5O2 |
| Molecular Weight | 545.6 g/mol |
| IUPAC Name | 4-[3-[4-[[(3S,4R)-3-fluoro-1-methylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]prop-2-ynylamino]-3-methoxy-N-methylbenzamide |
| Standard InChI | InChI=1S/C28H31F4N5O2/c1-33-27(38)18-9-10-24(26(14-18)39-3)34-12-5-6-19-15-20-22(35-23-11-13-36(2)16-21(23)29)7-4-8-25(20)37(19)17-28(30,31)32/h4,7-10,14-15,21,23,34-35H,11-13,16-17H2,1-3H3,(H,33,38)/t21-,23+/m0/s1 |
| Standard InChI Key | NKRKBSQLUPEVCZ-JTHBVZDNSA-N |
| Isomeric SMILES | CNC(=O)C1=CC(=C(C=C1)NCC#CC2=CC3=C(C=CC=C3N2CC(F)(F)F)N[C@@H]4CCN(C[C@@H]4F)C)OC |
| Canonical SMILES | CNC(=O)C1=CC(=C(C=C1)NCC#CC2=CC3=C(C=CC=C3N2CC(F)(F)F)NC4CCN(CC4F)C)OC |
Introduction
Molecular Basis of p53 Dysfunction in Cancer
The Tumor Suppressor Role of Wild-Type p53
The TP53 gene encodes p53, a transcription factor regulating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress . As the "guardian of the genome," wild-type p53 activates downstream targets like p21 and BAX to prevent malignant transformation . Loss of functional p53 occurs in >50% of human cancers through mutations, deletions, or regulatory pathway disruptions .
Structural Consequences of the Y220C Mutation
The Y220C mutation (tyrosine-to-cysteine substitution at codon 220) creates a surface crevice (1,300 ų) in p53's DNA-binding domain (residues 94–292) . This destabilizes the β-sandwich structure, reducing protein melting temperature (Tm) by 7°C and accelerating ubiquitin-mediated degradation . Despite accounting for only 1.8% of TP53 mutations, Y220C occurs in diverse carcinomas, including:
| Cancer Type | Y220C Prevalence |
|---|---|
| Gastric Adenocarcinoma | 3.2% |
| Ovarian Serous | 2.1% |
| Non-Small Cell Lung | 1.7% |
| Colorectal | 1.3% |
Data aggregated from Phase I trial cohorts
Rezatapopt's Mechanism of Action
Structural Stabilization of Mutant p53
Rezatapopt binds the Y220C-induced pocket with subnanomolar affinity (Kd = 0.8 nM), acting as a "molecular glue" that restores wild-type conformation . X-ray crystallography (PDB: 9BR4) reveals critical interactions:
-
Hydrophobic anchor: Trifluoromethyl group inserts into a subpocket lined by Leu145, Val147, and Pro151
-
Hydrogen bonds:
This binding increases p53's thermal stability (ΔTm = +4.2°C) and half-life from 20 minutes to >6 hours in NUGC-3 gastric cancer cells .
Transcriptional Reactivation
Stabilized p53 Y220C regains sequence-specific DNA binding, as shown by electrophoretic mobility shift assays (EC50 = 9 nM) . Downstream effects include:
-
8-fold induction of CDKN1A (p21) mRNA
-
12-fold increase in BAX protein
Preclinical Development and Pharmacokinetics
Lead Optimization
Rezatapopt emerged from systematic structure-activity relationship (SAR) studies starting with hit compound PhiKan83 (SC150 = 37.2 μM) . Key optimizations included:
| Modification | Effect on Potency | Metabolic Stability (HLM t₁/₂) |
|---|---|---|
| Trifluoromethyl insertion | SC150 improved 250x → 54 nM | 4 → 28 minutes |
| Fluorinated piperidine | Kd reduced 6x → 0.8 nM | CLint ↓ 78% |
| Polar amide addition | AUC0-24h ↑ 320% | Vdss ↓ 45% |
SC150: Substrate concentration for 1.5x DNA binding; HLM: Human liver microsomes
In Vivo Efficacy
In NUGC-3 xenograft models (TP53 Y220C+/+), rezatapopt showed dose-dependent antitumor activity:
| Dose (mg/kg QD) | Tumor Growth Inhibition (TGI) | Regression Rate |
|---|---|---|
| 25 | 33% | 0% |
| 50 | 71% | 20% |
| 100 | 98% | 80% |
QD: Once daily dosing for 21 days; regression defined as >50% volume reduction
Clinical Trial Findings
| Parameter | Value (N=78) |
|---|---|
| MTD | Not reached |
| Grade ≥3 TRAEs | 18% |
| Most Common AEs | Nausea (54%), Fatigue (49%), Anemia (32%) |
| ORR | 29% (22/76) |
| DCR | 68% (52/76) |
| Median DoR | 8.1 months |
TRAE: Treatment-related adverse event; ORR: Objective response rate; DCR: Disease control rate
Antitumor Activity by Tumor Type
Responses occurred across multiple histologies:
| Tumor Type | Patients (n) | Confirmed PR | SD ≥6 months |
|---|---|---|---|
| Ovarian | 12 | 4 (33%) | 5 (42%) |
| NSCLC | 9 | 3 (33%) | 4 (44%) |
| Colorectal | 14 | 2 (14%) | 9 (64%) |
| Breast | 8 | 3 (38%) | 3 (38%) |
PR: Partial response; SD: Stable disease
Future Directions and Combination Strategies
Rational Combinations
Ongoing trials explore rezatapopt with:
-
Azacitidine in myeloid malignancies (NCT06616636): Hypomethylating agents may upregulate wild-type p53 targets in Y220C contexts
-
PARP inhibitors: Preclinical data show synergy in BRCA1/2-wildtype ovarian models (combination index = 0.3)
-
Immune checkpoint blockers: p53 reactivation increases tumor antigen presentation via MHC-I upregulation
Biomarker Development
Efforts focus on identifying predictive biomarkers beyond TP53 Y220C:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume